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molecular formula C12H13NO3 B8656515 5,7-Dimethoxy-4-methyl-2(1H)-quinolinone

5,7-Dimethoxy-4-methyl-2(1H)-quinolinone

Cat. No. B8656515
M. Wt: 219.24 g/mol
InChI Key: XAZGMCJYQHTDIC-UHFFFAOYSA-N
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Patent
US06265421B1

Procedure details

tert-Butyl acetoacetate (1.58 g) was heated to 120° C. and 3,5-dimethoxyaniline (1.53 g) dissolved in xylene (4 ml) was added. The mixture was heated at 120-130° C. for 20 minutes and then cooled to room temperature. Methanesulfonic acid (2 ml) was added and the mixture was stirred at ambient temperature for 10 minutes. Water (40 ml) was added and the precipitate filtered and dried. Yield 1.31 g (60%).
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](OC(C)(C)C)(=[O:6])[CH2:2][C:3]([CH3:5])=O.[CH3:12][O:13][C:14]1[CH:15]=[C:16]([CH:18]=[C:19]([O:21][CH3:22])[CH:20]=1)[NH2:17].CS(O)(=O)=O.O>C1(C)C(C)=CC=CC=1>[CH3:22][O:21][C:19]1[CH:20]=[C:14]([O:13][CH3:12])[CH:15]=[C:16]2[C:18]=1[C:3]([CH3:5])=[CH:2][C:1](=[O:6])[NH:17]2

Inputs

Step One
Name
Quantity
1.58 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC(C)(C)C
Step Two
Name
Quantity
1.53 g
Type
reactant
Smiles
COC=1C=C(N)C=C(C1)OC
Name
Quantity
4 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 (± 5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
COC1=C2C(=CC(NC2=CC(=C1)OC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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